

# A Technical Guide to the Underlying Data Structure of Modumate BIM Software

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This technical guide provides an in-depth analysis of the core data architecture of **Modumate**, a Building Information Modeling (BIM) software. The document outlines the graph-based data structure that differentiates **Modumate** from traditional BIM tools, details its hierarchical workflow, and visually represents the logical relationships within its data model. While the intended audience possesses a strong technical background, this paper will focus on the domains of software architecture and data modeling as they apply to the Architecture, Engineering, and Construction (AEC) industry.

## Introduction: A Graph-Based Approach to BIM

Traditional Building Information Modeling (BIM) software has long relied on parametric objects within a relational database structure. **Modumate** introduces a different paradigm by building its architectural design system on a foundation of structured, graph-based data.<sup>[1]</sup> This approach is designed to provide the "information density" and "integrity" necessary to automate the generation of key construction documents, including bills of materials, drawing sets, and 3D renderings.<sup>[1]</sup> The core of this system is a "massing graph," which serves as a foundational map of all connections and assemblies within a building model.<sup>[1][2]</sup> This structure allows for a workflow that progresses logically from high-level massing to granular detail, ensuring data consistency throughout the design process.<sup>[1][3]</sup>

## Core Data Structure: The Four-Layer Hierarchy

**Modumate's** data model is organized into a distinct four-layer hierarchy, with each subsequent layer building upon the previous one.<sup>[3]</sup> This layered approach ensures that the building model

develops from a logically sound framework, increasing in detail and richness at each stage.[1]

The initial and most critical layer is the Massing Graph. In mathematical terms, a graph is a connectivity diagram, and **Modumate** applies this concept to architecture.[3] The massing graph is not composed of "dumb facets" but is a smart model where every plane, edge, and vertex is defined to represent a building assembly or the detailed connection between assemblies.[1][3] This graph acts as the foundational diagram for all spaces and the assemblies that separate them, such as walls, floors, and roofs.[2]

Building upon this foundation are three subsequent layers:

- **Separator Assemblies:** These are the primary physical construction components like walls, floors, doors, and windows.[3] They are "hosted" onto the planes, edges, and vertices of the massing graph.[2][3] These assemblies contain detailed, part-level information, such as the individual studs and gypsum boards that constitute a wall.[3]
- **Surface Graphs:** This layer describes the layout of finishes, trim, and cabinetry.[4] Surface graphs are modeled onto the faces of separator assemblies, allowing designers to subdivide surfaces into distinct regions for different finishes or materials.[1][4][5]
- **Attachment Assemblies:** These are the final layer of detail, including elements like cabinets and trim that are hosted onto the surface graphs.

This hierarchical structure is summarized in the table below.

Layer	Component Name	Description	Hosted On	Function
1	Massing Graph	The foundational connectivity diagram of the building.[2][3]	N/A (Core Structure)	Defines all spaces and the precise connections between assemblies.[3]
2	Separator Assemblies	Physical construction elements (walls, floors, doors, windows).[3]	Massing Graph (Planes, Edges, Vertices).[2]	Represents the primary building components that separate spaces.[2]
3	Surface Graphs	2D layouts on the surfaces of Separators.[1][4]	Separator Assemblies.[4]	Defines regions for finishes, trim, and other surface-applied elements.[4][5]
4	Attachment Assemblies	Detail objects such as cabinets and trim.	Surface Graphs.	Represents the final layer of detailed, attached components.

## Methodologies: The Modumate Workflow

The hierarchical data structure dictates a specific and logical modeling workflow. Adhering to this sequence is crucial for maintaining the integrity of the BIM data. The process is divided into two primary stages: designing the core architecture and designing the surfaces.

### Stage 1: Design Your Architecture

- **Model Your Massing Graph:** The process begins by creating the massing graph using planar modeling tools to draw edges and planes that define the building's form and spatial

relationships.[1][3] This graph serves as the skeleton for the entire model.

- **Craft Your Separators:** Separator assemblies (e.g., walls, floors) are defined and customized. **Modumate** utilizes a node-based editor, similar in concept to Grasshopper, to define the constituent parts of each assembly, such as individual wall studs.[1][3]
- **Host Your Separators Onto Your Massing Graph:** The crafted separator assemblies are then applied or "hosted" onto the corresponding planes and edges of the massing graph.[3]

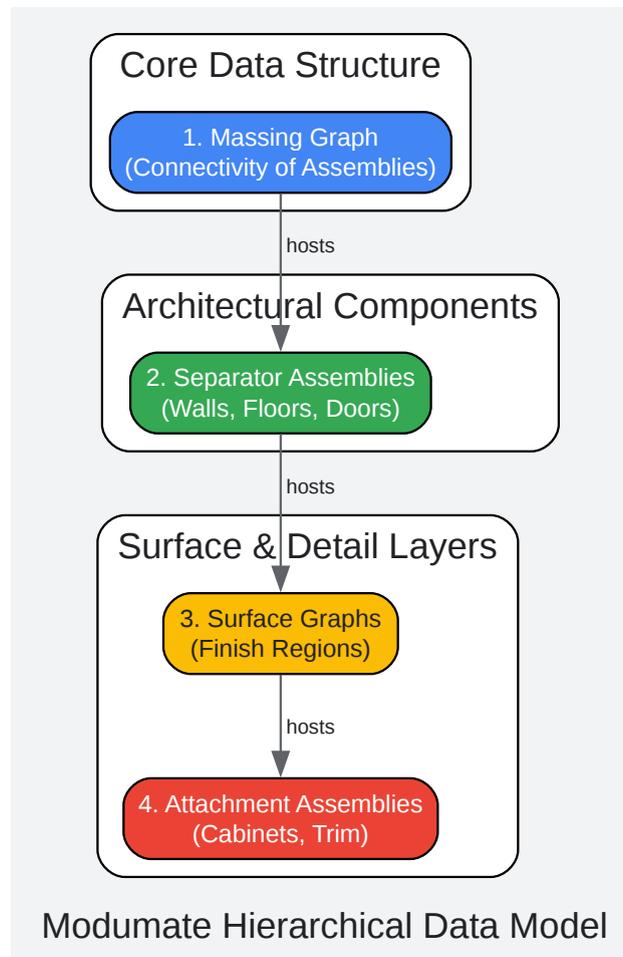
### Stage 2: Design Your Surfaces

- **Model Your Surface Graphs:** Once separators are in place, surface graphs are drawn onto their faces to subdivide them into regions for different finishes or features.[4]
- **Craft Your Attachments:** Attachment assemblies, such as cabinetry or trim, are defined.
- **Host Your Attachments Onto Your Surface Graphs:** Finally, these attachment assemblies are hosted onto the regions defined by the surface graphs.

This structured methodology ensures that every element is logically connected within the graph, which is key to the software's ability to automate documentation.[1]

## Visualization of the Modumate Data Structure

The following diagram illustrates the hierarchical and relational nature of the **Modumate** data model. It visualizes the workflow, showing how each layer is built upon the preceding one, originating from the core Massing Graph.



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A diagram illustrating the hierarchical data model of **Modumate**.

## Quantitative Data and Performance

Publicly available, detailed quantitative data or formal experimental protocols on the performance of **Modumate**'s graph database are limited. The company has stated that the software is capable of handling large projects, such as 200,000-square-foot warehouses.[1] However, it is also acknowledged that performance can slow when dealing with models that have extremely high information density, such as a fully furnished hospital.[1] Specific metrics on database performance, query speeds, or comparisons with traditional BIM databases are not provided in the available documentation.

## Conclusion

The underlying data structure of **Modumate** represents a significant departure from conventional BIM software. By leveraging a hierarchical graph-based model starting with a foundational "Massing Graph," **Modumate** creates a deeply semantic and logically sound representation of a building.[1] This structured approach, where assemblies are hosted on a core connectivity map, is what enables the software to automate significant portions of the documentation process, aiming to shift the focus of architects from drafting back to design.[6] [7] While detailed performance benchmarks are not publicly available, the conceptual framework presents a compelling case for the future of data handling in the AEC industry.

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